Confirmed Anti-Seizure Activity in Dravet Syndrome Zebrafish Model vs. Inactive Structural Analog
In a blinded, two-stage phenotype-based screen of 370 synthetic cannabinoids using scn1lab homozygous mutant zebrafish (a validated Dravet syndrome model), JWH-018 N-(2-methylbutyl) isomer (compound #10690) significantly suppressed spontaneous epileptiform events in local field potential (LFP) recordings, while the JWH-018 adamantyl analog (compound #900799) did not [1]. Compound #10690 was tested at n=12 larvae; the negative control adamantyl analog at n=13; DMSO vehicle at n=17 [2]. The compound reduced both interictal-like (baseline range: 107–453 events/10 min) and ictal-like (baseline range: 1–10 events/10 min) electrographic seizure activity, with the paper describing 'near complete absence of events' following exposure [1].
| Evidence Dimension | Suppression of spontaneous epileptiform events (LFP recording, 10-min epoch) in scn1lab mutant zebrafish larvae |
|---|---|
| Target Compound Data | Compound #10690 (JWH-018 N-(2-methylbutyl) isomer): significant reduction, p < 0.0001 to p < 0.0003; n = 12; near-complete abolition of interictal and ictal events |
| Comparator Or Baseline | Compound #900799 (JWH-018 adamantyl analog): no significant reduction; n = 13. DMSO vehicle control: robust interictal and ictal events; n = 17 |
| Quantified Difference | Overall ANOVA: F(6,80) = 14.41; post-hoc significance levels ***p < 0.0001 or **p < 0.0003 for compound #10690 vs. vehicle; compound #900799 showed no significant effect |
| Conditions | scn1lab−/− zebrafish larvae (5–7 dpf), acute drug exposure (concentration determined from prior concentration-response at 1, 10, 100 µM), agar-immobilized LFP recording in midbrain, experimenter blinded to drug identity |
Why This Matters
This is the only published functional biological data for this compound, demonstrating that the branched 2-methylbutyl chain confers a phenotypic profile (anti-seizure activity) not shared by all naphthoylindole analogs, as proven by the inactive adamantyl analog tested in parallel.
- [1] Griffin, A., Anvar, M., Hamling, K., Baraban, S.C. Phenotype-Based Screening of Synthetic Cannabinoids in a Dravet Syndrome Zebrafish Model. Frontiers in Pharmacology, 2020, 11, 464. Results: Electrophysiology Screening; Figure 3B and 3C. View Source
- [2] Griffin, A., Anvar, M., Hamling, K., Baraban, S.C. Figure 3: Electrophysiological assay for compounds identified in the locomotion-based screening assay. PMC7193054, 2020. View Source
